molecular formula C30H42F3N3O B071089 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene CAS No. 193154-07-3

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

Cat. No. B071089
CAS RN: 193154-07-3
M. Wt: 517.7 g/mol
InChI Key: LSDDSJZBINXBKD-UHFFFAOYSA-N
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Description

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, also known as DTAB, is a synthetic molecule that has gained attention in the scientific community due to its unique properties. This molecule belongs to the class of azobenzene compounds, which are characterized by their ability to undergo reversible photoisomerization upon exposure to light. DTAB has been studied extensively for its potential applications in various fields, including materials science, biotechnology, and medicine.

Scientific Research Applications

Optical Sensors for Aqueous Amines Detection

Chromoionophore XV has been utilized in the development of optical sensors for detecting aqueous amines . These sensors are based on sol-gel thin films into which the chromoionophore is incorporated. The sensor layers are designed to be coated with a protective layer to prevent interference from ions and ambient light, making them suitable for applications in environmental monitoring and food safety assurance, where the detection of amines is critical due to their toxicity and role in spoilage.

Ion Selective Optodes

The compound serves as a crucial component in ion selective optodes, which are devices that can selectively bind and optically detect specific ions . These optodes are particularly useful in fields like environmental science, biochemical research, food chemistry, and clinical diagnostics, where monitoring ionic species is essential.

Miniaturization of Ion Sensors

Chromoionophore XV plays a role in the miniaturization of ion sensors, contributing to the creation of microscale and nanoscale ion selective optodes . This advancement is significant for applications requiring non-invasive delivery and high versatility, such as intracellular imaging.

Signal Transduction in Bulk Optodes

This chromoionophore is known to act as a signal transducer in bulk optodes, which are used for ion-selective measurements . The ability to transduce signals effectively makes it valuable for analytical chemistry applications where precise ion quantification is necessary.

Food Safety and Quality Control

In the food industry, sensors containing Chromoionophore XV can provide information about the spoilage of food and chemical changes in meat during storage . This is crucial for ensuring food safety and maintaining consumer confidence, especially in light of recent food crises.

properties

IUPAC Name

1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDDSJZBINXBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431382
Record name Chromoionophore XV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

CAS RN

193154-07-3
Record name Chromoionophore XV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene interact with amines and what are the observable effects?

A1: 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene demonstrates a distinct optical response upon interaction with various amines. [] This response manifests as a detectable change in its optical properties, making it suitable for sensing applications. For instance, exposure to ammonia, tetramethylammonium hydroxide, ethylamine, cadaverine, and putrescine—compounds indicative of protein decomposition—results in observable optical changes. [] This interaction forms the basis for its use in developing optical sensors for amine detection.

Q2: What are the potential applications of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene in food packaging?

A2: Research suggests that thin films of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, deposited via inkjet printing, could be integrated into food packaging for ground meat and salmon. [] As these foods degrade, they release biogenic amines. The dye's sensitivity to these amines would enable the detection of food spoilage, potentially improving safety and quality control in the food industry.

Q3: How does incorporating 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene into a carbon nanotube-Nafion® composite enhance its sensing capabilities?

A3: Combining 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene with carbon nanotubes and Nafion® creates a synergistic effect for electrochemical amine sensing. [] The carbon nanotubes provide a large surface area for amine adsorption, enhancing the sensor's sensitivity. Additionally, their inherent electrical conductivity facilitates efficient charge transfer within the sensor, enabling electrochemical detection of the amine-dye interaction. This composite demonstrates the potential for developing sensitive and selective electrochemical amine sensors.

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